molecular formula C12H18O2 B12650245 3,7-Dimethylocta-1,5,7-trien-3-yl acetate CAS No. 53771-60-1

3,7-Dimethylocta-1,5,7-trien-3-yl acetate

Cat. No.: B12650245
CAS No.: 53771-60-1
M. Wt: 194.27 g/mol
InChI Key: BTTUBYGGUJLPGO-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethylocta-1,5,7-trien-3-yl acetate is an organic compound with the molecular formula C₁₂H₁₈O₂. It is known for its unique chemical structure, which includes a triene (three double bonds) and an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethylocta-1,5,7-trien-3-yl acetate typically involves the esterification of 3,7-Dimethylocta-1,5,7-trien-3-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylocta-1,5,7-trien-3-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-Dimethylocta-1,5,7-trien-3-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dimethylocta-1,5,7-trien-3-yl acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Its antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethylocta-1,5,7-trien-3-yl acetate is unique due to its specific combination of a triene structure and an acetate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the fragrance and flavor industries .

Properties

CAS No.

53771-60-1

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

[(5E)-3,7-dimethylocta-1,5,7-trien-3-yl] acetate

InChI

InChI=1S/C12H18O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h6-8H,1-2,9H2,3-5H3/b8-7+

InChI Key

BTTUBYGGUJLPGO-BQYQJAHWSA-N

Isomeric SMILES

CC(=C)/C=C/CC(C)(C=C)OC(=O)C

Canonical SMILES

CC(=C)C=CCC(C)(C=C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.